3-{2-Oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1-[2-(trifluoromethyl)phenyl]urea
Description
The compound 3-{2-Oxo-9-oxa-1-azatricyclo[10.4.0.0³,⁸]hexadeca-3,5,7-trien-5-yl}-1-[2-(trifluoromethyl)phenyl]urea is a structurally complex molecule featuring a tricyclic core fused with a urea moiety and a 2-(trifluoromethyl)phenyl substituent. Its tricyclic system includes a 9-oxa-1-azabicyclic framework with a ketone group at position 2, contributing to its unique electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry to improve pharmacokinetics .
Properties
IUPAC Name |
1-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O3/c23-22(24,25)17-6-1-2-7-18(17)27-21(30)26-14-8-9-19-16(13-14)20(29)28-11-4-3-5-15(28)10-12-31-19/h1-2,6-9,13,15H,3-5,10-12H2,(H2,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTHDZHJIWTYPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{2-Oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1-[2-(trifluoromethyl)phenyl]urea is a complex organic molecule notable for its unique tricyclic structure and potential biological activities. This article synthesizes available research findings regarding its biological activity, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a tricyclic core combined with a urea functionality, which is known to influence its biological interactions. The molecular formula is , with a molecular weight of approximately 418.4 g/mol. The trifluoromethyl group is particularly significant due to its influence on the compound's lipophilicity and metabolic stability.
The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The unique structural features may confer specific binding affinities that modulate physiological processes. Detailed studies are needed to elucidate the precise mechanisms involved.
Pharmacological Effects
Research indicates that compounds with similar structural motifs exhibit a range of pharmacological activities including:
- Anticancer Activity : Certain derivatives have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Compounds within this structural class may modulate inflammatory pathways, potentially providing therapeutic benefits in chronic inflammatory diseases.
- Antimicrobial Properties : Some derivatives demonstrate activity against various bacterial strains, suggesting potential as novel antimicrobial agents.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Tricyclic Core : This can be achieved through cyclization reactions using appropriate catalysts.
- Introduction of the Urea Moiety : The urea group is usually introduced via reaction with isocyanates or amines under controlled conditions.
- Functionalization : The trifluoromethyl group can be added using electrophilic fluorination methods.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluated the anticancer effects of structurally related compounds in vitro against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated significant reductions in cell viability at micromolar concentrations, suggesting that the compound may induce apoptosis through caspase activation pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tricyclic Heterocyclic Analogs
The tricyclic framework of the target compound shares similarities with 9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (referred to in ). Key differences include:
- Bioactivity Implications : The analog’s synthesis pathway suggests utility in antimicrobial or enzyme-inhibitory roles, which may extend to the target compound due to shared tricyclic motifs .
Table 1: Structural and Functional Comparison
Trifluoromethyl-Containing Compounds
The 2-(trifluoromethyl)phenyl group is a hallmark of agrochemicals and pharmaceuticals (e.g., furyloxyfen and chloramben in ). Unlike these linear or monocyclic analogs, the target compound’s tricyclic-urea hybrid may offer improved target specificity due to:
Computational Predictions
highlights agglomerative hierarchical clustering (AHC) for predicting antibacterial activity based on structural similarity. Key distinctions include:
- Mechanism : β-lactams inhibit cell wall synthesis, whereas the urea group in the target compound may interfere with nucleotide or protein biosynthesis.
- Resistance Profile : The trifluoromethyl group could mitigate resistance mechanisms common in β-lactam-resistant pathogens .
Preparation Methods
Heterocyclic Annulation via [3 + 2] Cycloaddition
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions have been employed to construct the azabicyclic component. For example, propargyl-substituted intermediates undergo regioselective [3 + 2] cycloaddition with sodium azide to yield triazole or tetrazole rings integral to the tricyclic framework. A representative protocol involves:
Ring-Closing Metathesis (RCM)
Olefin metathesis catalyzed by Grubbs’ catalysts facilitates the formation of the macrocyclic component. For instance, a diene precursor bearing ether and amine functionalities undergoes RCM to yield the 9-oxa-1-azatricyclo[10.4.0.0³,⁸] system. Key parameters include:
- Catalyst : Grubbs’ 2nd generation.
- Solvent : Dichloromethane.
- Temperature : 40°C, 12 hours.
Urea Bond Formation Strategies
The urea linkage between the tricyclic core and the 2-(trifluoromethyl)phenyl group is typically constructed via:
Isocyanate-Amine Coupling
Reaction of 2-(trifluoromethyl)phenyl isocyanate with the tricyclic amine intermediate remains the most widely reported method. Optimization studies reveal:
Carbamate Intermediate Hydrolysis
Alternative routes involve hydrolysis of carbamate-protected precursors. For example, ethyl 2-[[(tricyclic core)carbamoyl]amino]acetate intermediates undergo basic hydrolysis (NaOH, MeOH/H₂O) to yield the free urea.
Reaction Optimization and Scalability
N-Alkylation Efficiency
Critical to the synthesis is the N-alkylation step for introducing the trifluoromethylphenyl group. General Procedure A from provides a reproducible protocol:
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile (0.3 M) |
| Base | K₂CO₃ (2 equiv) |
| Alkylating Agent | 2-(Trifluoromethyl)benzyl bromide |
| Temperature | 70°C |
| Reaction Time | 18 hours |
| Yield | 15–46% |
Mitsunobu Conditions for Tetrazole Alkylation
The tetrazole ring in related compounds requires Mitsunobu conditions for efficient N-alkylation:
- Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃.
- Solvent : THF.
- Temperature : 0°C to room temperature.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
Industrial Scalability Considerations
Modeling studies of urea synthesis reactors provide insights for scale-up:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Pressure | Ambient | 13–30 MPa |
| Temperature | 70°C | 170–200°C |
| NH₃:CO₂ Ratio | 1:1 | 3:1 |
| Carbamate Conversion | 46% | 99% |
The exothermic nature of urea formation necessitates careful thermal management in continuous flow reactors.
Emerging Methodologies
Continuous Flow Synthesis
Recent advances propose microreactor systems to enhance:
Enzymatic Urea Formation
Preliminary studies with lipase catalysts demonstrate:
- Solvent : Ionic liquids.
- Temperature : 50°C.
- Conversion : 38% (needs optimization).
Challenges and Limitations
Regioselectivity in Cycloadditions
Non-selective alkylation of tetrazole rings remains problematic, yielding regioisomeric mixtures requiring chromatographic separation.
Trifluoromethyl Group Stability
The electron-withdrawing CF₃ group necessitates mild basic conditions (pH 8–9) to prevent decomposition during workup.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
